molecular formula C30H40Cl2FN3O2 B1679359 [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride CAS No. 357400-13-6

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride

Cat. No.: B1679359
CAS No.: 357400-13-6
M. Wt: 564.6 g/mol
InChI Key: BCCQNBXHUMKLFW-HNQRYHMESA-N
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Description

NNC 55-0396 is a highly selective T-type calcium channel blocker. It has been identified as a potential therapeutic agent due to its ability to inhibit calcium channels, which play a crucial role in various physiological processes. This compound has shown promise in the treatment of neurological diseases and cancer by targeting specific cellular pathways .

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas or vapours. It also advises to avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

NNC 55-0396 dihydrochloride interacts with T-type calcium channels, specifically the Cav3.1 T-type channels . It inhibits these channels, thereby affecting the flow of calcium ions, which are crucial for various cellular functions .

Cellular Effects

NNC 55-0396 dihydrochloride has been shown to have significant effects on various types of cells. It suppresses mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .

Molecular Mechanism

The molecular mechanism of action of NNC 55-0396 dihydrochloride involves the inhibition of T-type calcium channels, specifically the Cav3.1 T-type channels . By blocking these channels, NNC 55-0396 dihydrochloride prevents the flow of calcium ions, which are essential for various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, NNC 55-0396 dihydrochloride has been shown to suppress mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .

Dosage Effects in Animal Models

In animal models, NNC 55-0396 dihydrochloride has been shown to suppress tremor in GABAA receptor α1 subunit null mice at a dosage of 20 mg/kg . In the harmaline model, NNC 55-0396 dihydrochloride at 12.5 mg/kg suppressed harmaline-induced tremor by half by 20 –100 min .

Preparation Methods

Synthetic Routes and Reaction Conditions

NNC 55-0396 can be synthesized through a series of chemical reactions involving the formation of a cyclopropanecarboxylic acid ester. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of NNC 55-0396 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain NNC 55-0396 with high purity .

Chemical Reactions Analysis

Types of Reactions

NNC 55-0396 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NNC 55-0396 .

Properties

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQNBXHUMKLFW-HNQRYHMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017615
Record name Nnc 55-0396 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357400-13-6
Record name NNC-55-0396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nnc 55-0396 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NNC-55-0396
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Reactant of Route 3
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride

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